molecular formula C9H12BrNO2S B15328824 Tert-butyl 2-amino-5-bromothiophene-3-carboxylate

Tert-butyl 2-amino-5-bromothiophene-3-carboxylate

Cat. No.: B15328824
M. Wt: 278.17 g/mol
InChI Key: AIBFHFIWGJBCOB-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-5-bromothiophene-3-carboxylate is an organic compound with the molecular formula C₉H₁₂BrNO₂S and a molecular weight of 278.17 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and is characterized by the presence of tert-butyl, amino, and bromine substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions often include a base such as potassium carbonate and solvents like toluene or ethanol.

Industrial Production Methods

Industrial production methods for tert-butyl 2-amino-5-bromothiophene-3-carboxylate may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent reaction controls ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-5-bromothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted thiophene derivatives.

    Oxidation Products: Nitro-thiophene derivatives.

    Reduction Products: Amine-thiophene derivatives.

Scientific Research Applications

Tert-butyl 2-amino-5-bromothiophene-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and electronic components

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-5-bromothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-amino-5-chlorothiophene-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Tert-butyl 2-amino-5-fluorothiophene-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.

    Tert-butyl 2-amino-5-iodothiophene-3-carboxylate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

Tert-butyl 2-amino-5-bromothiophene-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance the compound’s binding affinity to certain molecular targets .

Properties

Molecular Formula

C9H12BrNO2S

Molecular Weight

278.17 g/mol

IUPAC Name

tert-butyl 2-amino-5-bromothiophene-3-carboxylate

InChI

InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)5-4-6(10)14-7(5)11/h4H,11H2,1-3H3

InChI Key

AIBFHFIWGJBCOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC(=C1)Br)N

Origin of Product

United States

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